molecular formula C33H44ClF3N6O5S B1192468 c-Ceritinib TFA salt

c-Ceritinib TFA salt

カタログ番号 B1192468
分子量: 729.26
InChIキー: FKBMBECSPDIAOT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

c-Ceritinib TFA salt is a coupleable ceritinib analog with a linker which also binds multiple other kinases, including FAK1, RSK1/2, ERK1/2, CAMKK2 and FER.

科学的研究の応用

Quantitative Analysis in Human Plasma

Ceritinib is a highly selective inhibitor of an important cancer target, anaplastic lymphoma kinase (ALK). A study by Heudi et al. (2014) developed a liquid chromatography tandem mass spectrometry (LC-MS/MS) method for quantifying ceritinib in human plasma. This method is crucial for pharmacokinetic studies and has been validated for specificity, accuracy, precision, and sensitivity.

Pharmacokinetics and Pharmacodynamics in Brain Metastases

In a study by Mehta et al. (2021), ceritinib's pharmacokinetics (PK) and pharmacodynamics (PD) were analyzed in patients with brain metastasis or recurrent glioblastoma. The trial showed that ceritinib is highly bound to plasma proteins and tumor tissues, suggesting its potential application in treating central nervous system malignancies.

Comparative Efficacy in Non-Small-Cell Lung Cancer

A phase 3 trial compared the efficacy and safety of ceritinib to chemotherapy in patients with ALK-rearranged non-small-cell lung cancer. The study by Shaw et al. (2017) found that ceritinib significantly improved median progression-free survival compared to chemotherapy, establishing it as a more efficacious treatment option in this patient population.

Overcoming Crizotinib Resistance

Research by Friboulet et al. (2014) indicated that ceritinib can overcome several crizotinib-resistant mutations in non-small cell lung cancer. This finding is crucial as it offers a treatment alternative for patients who develop resistance to crizotinib.

Impact on Bone Loss

A study by He et al. (2022) demonstrated that ceritinib prevents bone loss by suppressing osteoclast formation through inhibition of Akt and NF-κB signaling. This suggests its potential role in treating bone-related complications in cancer patients.

First-Line Treatment in ALK-Rearranged NSCLC

The efficacy of ceritinib as a first-line treatment was evaluated in a phase 3 study for patients with untreated ALK-rearranged non-small-cell lung cancer. Soria et al. (2017) reported that ceritinib significantly improved progression-free survival versus chemotherapy, highlighting its potential as a first-line therapy.

特性

分子式

C33H44ClF3N6O5S

分子量

729.26

IUPAC名

2-N-[4-[1-(3-Aminopropyl)piperidin-4-yl]-5-methyl-2-propan-2-yloxyphenyl]-5-chloro-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine TFA salt

InChI

InChI=1S/C31H43ClN6O3S.C2HF3O2/c1-20(2)41-28-18-24(23-11-15-38(16-12-23)14-8-13-33)22(5)17-27(28)36-31-34-19-25(32)30(37-31)35-26-9-6-7-10-29(26)42(39,40)21(3)4;3-2(4,5)1(6)7/h6-7,9-10,17-21,23H,8,11-16,33H2,1-5H3,(H2,34,35,36,37);(H,6,7)

InChIキー

FKBMBECSPDIAOT-UHFFFAOYSA-N

SMILES

ClC1=CN=C(NC2=C(OC(C)C)C=C(C3CCN(CCCN)CC3)C(C)=C2)N=C1NC4=CC=CC=C4S(=O)(C(C)C)=O.O=C(O)C(F)(F)F

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Coupleable ceritinib;  c-Ceritinib TFA salt

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
c-Ceritinib TFA salt
Reactant of Route 2
c-Ceritinib TFA salt
Reactant of Route 3
c-Ceritinib TFA salt
Reactant of Route 4
Reactant of Route 4
c-Ceritinib TFA salt
Reactant of Route 5
Reactant of Route 5
c-Ceritinib TFA salt
Reactant of Route 6
Reactant of Route 6
c-Ceritinib TFA salt

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。